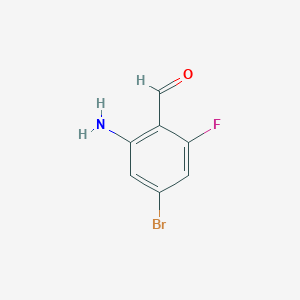

2-Amino-4-bromo-6-fluorobenzaldehyde

Beschreibung

Contextualization within Halogenated Aniline-Benzaldehyde Derivatives

Halogenated aniline (B41778) and benzaldehyde (B42025) derivatives are important classes of compounds in organic chemistry, widely recognized for their utility as synthetic intermediates. mdpi.com The presence of halogen atoms significantly influences the electronic properties and reactivity of the aromatic ring, often serving as a handle for further functionalization through various cross-coupling reactions. nbinno.com

The aniline moiety, an amino group attached to a benzene (B151609) ring, is a common feature in many biologically active compounds and provides a nucleophilic center for various chemical transformations. The benzaldehyde group, on the other hand, is a versatile functional group that can participate in a wide array of reactions, including condensations, oxidations, and reductions.

2-Amino-4-bromo-6-fluorobenzaldehyde belongs to this family of halogenated aniline-benzaldehyde derivatives. The presence of both electron-donating (amino) and electron-withdrawing (fluoro, bromo, and aldehyde) groups on the same aromatic ring creates a unique electronic environment that can be exploited for selective chemical modifications. The fluorine atom, in particular, can enhance the metabolic stability and binding affinity of downstream pharmaceutical compounds. researchgate.net

Significance as a Versatile Synthetic Intermediate

The true significance of this compound lies in its potential as a versatile synthetic intermediate. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds.

The amino and aldehyde groups can readily undergo intramolecular or intermolecular condensation reactions to form various nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and functional materials. For instance, similar amino-aldehyde precursors are used in the synthesis of quinolines, a class of compounds with a broad range of biological activities. nih.gov

Furthermore, the bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the attachment of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the generation of large libraries of compounds for drug discovery and materials science applications. The related compound, 2-bromo-6-fluorobenzaldehyde, has been utilized in the synthesis of bicyclic heterocycles like indazoles and as a component in the self-assembly of nanostructures. ossila.com

Overview of Research Trajectories

While dedicated research solely focused on this compound is still emerging, the research trajectories of structurally related compounds provide a strong indication of its potential applications. The primary areas of investigation are likely to be in medicinal chemistry and materials science.

In medicinal chemistry, this compound is a promising starting material for the synthesis of novel bioactive molecules. The ability to construct complex heterocyclic systems and introduce diverse substituents via cross-coupling reactions makes it an attractive scaffold for the development of new therapeutic agents. The presence of halogen atoms is a common feature in many approved drugs, often contributing to improved efficacy and pharmacokinetic properties. researchgate.net

In the field of materials science, derivatives of this compound could find applications in the development of organic electronic materials. The extended π-conjugated systems that can be synthesized from this building block are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nbinno.com The amino and fluoro substituents can be used to fine-tune the electronic and photophysical properties of these materials.

Future research will likely focus on exploring the full synthetic potential of this compound, developing efficient synthetic routes to novel derivatives, and evaluating their biological activities and material properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-bromo-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEPYWNSVJBFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Bromo 6 Fluorobenzaldehyde

Established Precursor-Based Synthesis Strategies

Established synthetic routes often rely on the functionalization of readily available, appropriately substituted precursors. These methods involve a sequence of reactions to introduce the amino, bromo, and formyl groups onto a fluorinated benzene (B151609) ring.

Approaches Involving Halogenated Toluene Derivatives

A plausible route to 2-Amino-4-bromo-6-fluorobenzaldehyde can commence from a halogenated toluene derivative, such as 3-bromo-5-fluorotoluene. This strategy involves the introduction of the amino and aldehyde functionalities in a stepwise manner.

A key intermediate in this pathway could be 2-bromo-4-fluoro-6-nitrotoluene. The synthesis of this intermediate can be achieved by the nitration of 4-fluoro-2-bromotoluene. The subsequent steps would involve the reduction of the nitro group to an amine and the oxidation of the methyl group to an aldehyde. The order of these transformations is crucial to avoid unwanted side reactions and to ensure high yields.

For instance, the methyl group can be converted to a formyl group through various methods, including the Kornblum oxidation of a corresponding benzyl bromide. A patent describes the synthesis of 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene, which involves bromination of the methyl group followed by oxidation. google.com A similar approach could be adapted for the synthesis of the target compound.

Table 1: Plausible Synthetic Route from a Halogenated Toluene Derivative

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration of 3-bromo-5-fluorotoluene | HNO₃, H₂SO₄ | 4-bromo-2-fluoro-6-nitrotoluene |

| 2 | Reduction of nitro group | Fe/HCl or H₂/Pd-C | 4-bromo-6-fluoro-2-aminotoluene |

| 3 | Protection of amino group | Acetic anhydride | N-(4-bromo-6-fluoro-2-methylphenyl)acetamide |

| 4 | Oxidation of methyl group | KMnO₄ or CrO₃ | 2-acetamido-4-bromo-6-fluorobenzoic acid |

| 5 | Conversion to aldehyde | SOCl₂, then reduction (e.g., Rosenmund reduction or DIBAL-H) | 2-acetamido-4-bromo-6-fluorobenzaldehyde |

| 6 | Deprotection of amino group | Acid or base hydrolysis | This compound |

Transformations from Substituted Nitrobenzaldehydes

Another established strategy involves the transformation of a substituted nitrobenzaldehyde precursor. This approach would typically start with a fluorinated benzaldehyde (B42025), followed by nitration and bromination, and finally, reduction of the nitro group.

For example, the synthesis could begin with 3-fluorobenzaldehyde. Nitration would likely yield a mixture of isomers, from which the desired 3-fluoro-2-nitrobenzaldehyde or 3-fluoro-4-nitrobenzaldehyde would need to be isolated. Subsequent bromination and reduction of the nitro group would lead to the final product. The regioselectivity of the nitration and bromination steps is a critical factor in this approach.

A related synthesis of 2-amino-5-bromobenzaldehyde starts from 2-amino-5-bromobenzoic acid, which is first reduced to the corresponding alcohol and then oxidized to the aldehyde. orgsyn.org This highlights the possibility of manipulating the oxidation state of the functional groups as a key synthetic step.

Advanced Synthetic Techniques

More modern and often more efficient synthetic methods can also be employed to construct this compound. These techniques may offer better regiocontrol and higher yields compared to traditional methods.

Functional Group Interconversion Pathways

Functional group interconversion (FGI) is a powerful strategy that involves converting one functional group into another. In the context of synthesizing this compound, this could involve, for example, the conversion of a cyano group or a carboxylic acid derivative into the aldehyde functionality at a late stage of the synthesis.

A potential precursor could be 2-amino-4-bromo-6-fluorobenzonitrile. The synthesis of this intermediate has been documented. bldpharm.com The cyano group can then be reduced to an aldehyde using reagents such as diisobutylaluminium hydride (DIBAL-H). This late-stage introduction of the aldehyde can be advantageous as the formyl group is sensitive to many reaction conditions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a highly effective method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.orgharvard.edu

For the synthesis of this compound, a suitably protected amine or a fluorine atom can act as a directing group. For instance, starting with a protected 3-bromo-5-fluoroaniline, a directed ortho-lithiation could be employed to introduce the formyl group (or a precursor) at the 2-position. The choice of the directing group and the reaction conditions are critical for the success of this strategy. The relative directing ability of the substituents on the ring will determine the site of metalation.

Table 2: Potential Directed Ortho-Metalation Strategy

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of 3-bromo-5-fluoroaniline | (Boc)₂O or other protecting group | tert-butyl (3-bromo-5-fluorophenyl)carbamate |

| 2 | Directed ortho-metalation and formylation | 1. s-BuLi, TMEDA, THF, -78 °C; 2. DMF | tert-butyl (2-bromo-4-fluoro-6-formylphenyl)carbamate |

| 3 | Deprotection | TFA or HCl | This compound |

Emerging Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

For the synthesis of substituted benzaldehydes, green approaches could include the use of solid-supported reagents, catalytic methods, and solvent-free reaction conditions. For example, the oxidation of a benzyl alcohol to an aldehyde can be performed using greener oxidizing agents or catalytic systems that utilize molecular oxygen or hydrogen peroxide as the terminal oxidant.

While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general methodologies for the synthesis of substituted aminobenzaldehydes using greener solvents or catalysts can be adapted. researchgate.net For instance, the use of ionic liquids as recyclable reaction media for formylation reactions has been reported for other aniline (B41778) derivatives. google.com Additionally, photocatalytic methods are emerging as powerful tools for various organic transformations and could potentially be applied to the synthesis of this compound.

Chemical Reactivity and Mechanistic Studies of 2 Amino 4 Bromo 6 Fluorobenzaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The aldehyde functional group (-CHO) is a primary site of reactivity in 2-Amino-4-bromo-6-fluorobenzaldehyde. The carbon atom of the aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilic nature is further influenced by the electronic effects of the substituents on the benzene (B151609) ring.

While the primary character of the aldehyde carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a hydrogen bond acceptor. The proximity of the ortho-amino group allows for the possibility of intramolecular hydrogen bonding, which can influence the conformation and reactivity of the aldehyde group.

| Feature | Influence on Aldehyde Moiety | Predicted Outcome |

|---|---|---|

| Electrophilicity | The aldehyde carbon is inherently electrophilic. The electron-donating amino group reduces this character, while the electron-withdrawing halogens enhance it. | The aldehyde is expected to be reactive towards nucleophiles, but potentially less so than benzaldehydes with only electron-withdrawing substituents. |

| Nucleophilicity | The oxygen of the carbonyl can act as a weak nucleophile. | Can participate in acid-catalyzed reactions where the carbonyl oxygen is protonated. |

| Intramolecular Interactions | The ortho-amino group can form a hydrogen bond with the aldehyde oxygen. | This can influence the conformation and reactivity of the aldehyde group. |

Influence of Halogen Substituents on Aromatic Reactivity

The presence of both bromine and fluorine on the aromatic ring significantly shapes the reactivity of this compound, particularly in substitution and cross-coupling reactions.

The bromine atom, located para to the strongly activating amino group, is an ortho-, para-directing group in electrophilic aromatic substitution reactions, although it deactivates the ring through its inductive effect. libretexts.orgmsu.edu A key aspect of the bromine substituent is its utility in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a common reaction site for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are anticipated to occur selectively at the C-Br position due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org

The fluorine atom, positioned ortho to the aldehyde and meta to the amino group, is a highly electronegative substituent with a strong electron-withdrawing inductive effect. Similar to bromine, it is an ortho-, para-directing but deactivating group for electrophilic aromatic substitution. In the context of nucleophilic aromatic substitution (SNAr), fluorine can function as a leaving group, particularly when activated by a strongly electron-withdrawing group in the ortho or para position. The aldehyde group provides some activation for such a substitution. While C-F bonds are generally more stable and less reactive in cross-coupling reactions than C-Br bonds, recent advancements in catalysis have enabled the use of organofluorine compounds in such transformations. nih.gov

| Halogen | Position | Inductive Effect | Resonance Effect | Directing Effect (EAS) | Reactivity in Cross-Coupling |

|---|---|---|---|---|---|

| Bromine | 4 (para to -NH2) | Electron-withdrawing | Weakly electron-donating | Ortho, para-directing (deactivating) | Highly reactive (e.g., Suzuki, Heck) |

| Fluorine | 6 (ortho to -CHO) | Strongly electron-withdrawing | Weakly electron-donating | Ortho, para-directing (deactivating) | Less reactive than bromine |

Reaction Pathways Involving the Amino Group

The primary amino group is a nucleophilic center and a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. msu.edu However, in this molecule, these positions are already substituted. The amino group itself can participate in several important transformations:

Diazotization: In the presence of nitrous acid at low temperatures, the amino group can be converted into a diazonium salt. This intermediate is highly valuable as it can be displaced by a variety of nucleophiles in reactions like the Sandmeyer reaction, allowing for the introduction of a wide range of functional groups. byjus.com

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is often employed to protect the amino group or to modulate its electronic properties.

Alkylation: While direct alkylation can lead to multiple substitutions, more controlled methods like reductive amination can be used to introduce alkyl substituents.

Cyclization Reactions: The nucleophilic character of the amino group is pivotal in the synthesis of heterocyclic systems through intramolecular cyclization, as detailed in section 3.5.

Investigating Cross-Coupling Reactions

This compound is a well-suited substrate for a variety of palladium-catalyzed cross-coupling reactions, with the carbon-bromine bond being the primary site of reactivity.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester. nih.govnih.gov This is a powerful method for synthesizing biaryl compounds and other carbon-extended structures.

Heck Reaction: The Heck reaction enables the arylation of alkenes, where the bromine atom is replaced by a vinyl group, leading to the formation of substituted styrenes. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This methodology allows for the synthesis of more complex amines by coupling the aryl bromide with a primary or secondary amine, thereby creating a new carbon-nitrogen bond. wikipedia.orgnih.gov

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved through the Sonogashira coupling, which typically employs a palladium catalyst and a copper(I) co-catalyst.

| Cross-Coupling Reaction | Coupling Partner | Expected Product | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | 2-Amino-6-fluoro-4-R-benzaldehyde | Pd(PPh3)4, K2CO3 |

| Heck | Alkene | 2-Amino-6-fluoro-4-alkenyl-benzaldehyde | Pd(OAc)2, P(o-tol)3, Et3N |

| Buchwald-Hartwig | R2NH | 2-Amino-6-fluoro-4-(R2N)-benzaldehyde | Pd2(dba)3, BINAP, NaOtBu |

| Sonogashira | Terminal Alkyne | 2-Amino-6-fluoro-4-alkynyl-benzaldehyde | Pd(PPh3)2Cl2, CuI, Et3N |

Mechanism of Cyclization Reactions

The juxtaposition of the amino and aldehyde groups in an ortho relationship makes this compound an ideal precursor for the synthesis of fused heterocyclic compounds, particularly quinolines, via reactions like the Friedländer annulation. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

The mechanism for the formation of a substituted quinoline (B57606) from this compound and a ketone can be outlined as follows:

Base-catalyzed enolate formation: A base abstracts an acidic α-proton from the ketone to generate a nucleophilic enolate.

Aldol (B89426) condensation: The enolate attacks the electrophilic carbonyl carbon of the aldehyde group.

Dehydration: The resulting aldol adduct undergoes elimination of water to form an α,β-unsaturated carbonyl intermediate.

Intramolecular Michael addition: The nucleophilic amino group attacks the β-carbon of the α,β-unsaturated system in an intramolecular fashion.

Aromatization: The cyclic intermediate then eliminates a molecule of water to form the stable, aromatic quinoline ring.

This synthetic route provides access to quinolines with the bromine and fluorine substituents intact, which can be valuable for further functionalization and for their potential applications in medicinal chemistry. nih.gov

| Step | Description | Intermediate |

|---|---|---|

| 1 | Formation of an enolate from a ketone/aldehyde with an α-methylene group. | Enolate |

| 2 | Nucleophilic attack of the enolate on the aldehyde carbon of this compound. | Aldol adduct |

| 3 | Dehydration to form an α,β-unsaturated carbonyl compound. | α,β-Unsaturated carbonyl |

| 4 | Intramolecular Michael addition of the amino group. | Dihydroquinoline intermediate |

| 5 | Tautomerization and elimination of water. | Substituted quinoline |

Applications in Medicinal Chemistry Research

Precursor in the Synthesis of Privileged Heterocyclic Scaffolds

In the realm of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. 2-Amino-4-bromo-6-fluorobenzaldehyde serves as a key building block for creating such scaffolds, particularly those based on the quinazoline (B50416) ring system.

The amino-quinazoline framework is recognized as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer and hypertension. scielo.brresearchgate.net Its value lies in its ability to be readily functionalized, allowing for the fine-tuning of pharmacological properties.

A pivotal application of this compound is its use in the synthesis of the quinazoline intermediate, 7-Bromo-5-fluoroquinazolin-2-amine (B1377235). scielo.br This transformation is achieved through a cyclocondensation reaction. Specifically, the reaction of this compound with diguanidinium carbonate leads to the formation of the bicyclic quinazoline structure. scielo.br This reaction efficiently constructs the core heterocyclic system that serves as the foundation for further chemical modification.

Table 1: Synthesis of 7-Bromo-5-fluoroquinazolin-2-amine

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Diguanidinium Carbonate | 7-Bromo-5-fluoroquinazolin-2-amine | Cyclocondensation |

The intermediate, 7-Bromo-5-fluoroquinazolin-2-amine, is not the final therapeutic agent but a versatile platform for further elaboration. It is designed to be subsequently functionalized to produce bioactive 2,5-diamino-quinazolines. scielo.br The strategic placement of the bromine atom and the amino groups allows for a variety of chemical reactions, such as nucleophilic aromatic substitution, to introduce different substituents onto the quinazoline core. This process is crucial for developing a library of related compounds with diverse biological activities.

The synthesis of 2,5-diamino-quinazoline derivatives from this compound is a clear example of its role in rational drug design. scielo.br The quinazoline scaffold is a well-established pharmacophore, and by creating new analogues, researchers aim to discover novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. For instance, novel 2,4-diaminoquinazolines have been designed and investigated as inhibitors of the beta-catenin/Tcf4 signaling pathway, which is implicated in the progression of colorectal cancer. nih.gov The ability to systematically modify the quinazoline structure, a process that begins with precursors like this compound, is fundamental to exploring the structure-activity relationships (SAR) and identifying promising new therapeutic agents. nih.gov The amino-quinazoline core is present in numerous kinase inhibitors used in cancer therapy, highlighting the therapeutic significance of this structural class. scielo.brresearchgate.net

Table 2: Examples of Drug Classes Based on the Amino-Quinazoline Scaffold

| Drug Class | Therapeutic Application |

| Kinase Inhibitors | Cancer (Lung, Breast, Colon, Prostate) |

| Alpha 1-adrenoceptor Antagonists | Hypertension, Benign Prostatic Hyperplasia |

| Beta-catenin/Tcf4 Inhibitors | Colorectal Cancer |

There is no publicly available research demonstrating the use of this compound for the synthesis of other fused heterocyclic systems.

Synthesis of Amino-Quinazoline Derivatives

Development of Bioactive Molecular Probes

There is no publicly available research demonstrating the use of this compound in the development of bioactive molecular probes.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

The strategic placement of bromo and fluoro substituents on the 2-aminobenzaldehyde (B1207257) core offers medicinal chemists a powerful tool for modulating the pharmacological properties of the resulting heterocyclic systems. The reaction of this compound with reagents like diguanidinium carbonate provides a direct route to 7-bromo-5-fluoroquinazolin-2-amine. nih.govnih.gov This intermediate serves as a key scaffold for the synthesis of a diverse array of derivatives, primarily through substitutions at the 2-amino and 4-positions of the quinazoline ring. SAR studies on these derivatives have provided crucial insights into the structural requirements for potent and selective biological activity.

Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs for cancer therapy featuring this core structure. nih.gov Research into derivatives of 7-bromo-5-fluoroquinazolin-2-amine has focused on their potential as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

In a study of 6-bromo quinazoline derivatives as cytotoxic agents, it was observed that the nature of the substituent at the 2-position of the quinazoline ring significantly influenced the anticancer activity against MCF-7 and SW480 cancer cell lines. nih.gov For example, a derivative with an aliphatic linker at this position demonstrated greater potency compared to those with aromatic moieties. nih.gov Although not directly derived from the title compound, these findings highlight the importance of systematic structural modifications in optimizing the biological activity of halogenated quinazolines.

Table 1: Hypothetical SAR Data for 7-bromo-5-fluoroquinazoline (B15332775) Derivatives as Kinase Inhibitors

| Compound ID | R1-Substituent (at 2-amino position) | R2-Substituent (at 4-position) | Kinase IC50 (nM) |

| 1a | -H | -H | >1000 |

| 1b | -Methyl | -H | 850 |

| 1c | -Phenyl | -H | 500 |

| 1d | -H | -Aniline | 250 |

| 1e | -H | -(4-chloroaniline) | 120 |

| 1f | -Methyl | -(4-chloroaniline) | 95 |

This table is a representative example based on general SAR principles for quinazoline kinase inhibitors and does not represent actual experimental data for derivatives of this compound.

PRMT5 Inhibitors

More recently, derivatives of this compound have been explored as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a validated target in oncology. nih.govscispace.com Patents reveal that this starting material is utilized in the synthesis of complex heterocyclic systems designed to inhibit PRMT5. nih.govmdpi.com

In silico molecular docking studies are often employed to rationalize the observed SAR and to guide the design of new analogs with improved activity. nih.gov These studies can reveal key hydrogen bonding interactions, hydrophobic contacts, and other non-covalent interactions between the inhibitor and the amino acid residues of the target protein.

Applications in Advanced Materials Science

Contribution to Organic Electronic Materials

The development of new organic semiconductors is crucial for advancing technologies like flexible displays and printable solar cells. The molecular structure of 2-Amino-4-bromo-6-fluorobenzaldehyde offers several features that could be beneficial for creating materials for organic electronics.

While there is a wealth of research on benzophenone-based derivatives for OLEDs, the specific use of this compound is not yet documented. researchgate.netmdpi.comnih.gov Hypothetically, it could be modified to create novel emitters or host materials. The aldehyde group can be used to synthesize larger conjugated systems, a key feature for charge transport and light emission. researchgate.net The presence of amino and fluoro groups can influence the HOMO and LUMO energy levels, allowing for the tuning of the emission color.

Table 1: Potential Roles of Functional Groups in OLED Materials

| Functional Group | Potential Role in OLEDs |

|---|---|

| Aldehyde (-CHO) | A reactive site for synthesizing larger conjugated molecules. |

| Amino (-NH2) | An electron-donating group to tune electronic properties. |

| Bromo (-Br) | Can facilitate intersystem crossing for phosphorescent emitters. |

In the field of organic photovoltaics, the design of donor and acceptor materials in the active layer is critical for high power conversion efficiencies. researchgate.net Substituted benzaldehydes have been investigated as components of copolymers for solar cell applications. researchgate.net The electronic properties of this compound, with its combination of electron-donating and withdrawing groups, could be harnessed to create materials with tailored band gaps for efficient light absorption. The molecule could serve as a building block for either donor or acceptor materials after suitable chemical modifications. The heteroatom substitution is a known strategy to enhance the performance of OPV devices. rsc.org

Role in Macromolecular Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of nanotechnology and the creation of "smart" materials.

The functional groups on this compound could direct its self-assembly or the assembly of larger molecules derived from it. The aldehyde group is known to be useful in the functionalization of nanoparticles, allowing for their directional assembly. cd-bioparticles.netacs.org Furthermore, the amino group can participate in hydrogen bonding, a key interaction in the self-assembly of amino acids and their derivatives into functional biomaterials. nih.gov

The aldehyde and amino groups on the molecule are reactive sites for polymerization reactions. vaia.comlibretexts.orgbritannica.com For instance, it could undergo condensation polymerization with other monomers to form novel polymers with specific functionalities. libretexts.org Such polymers could have applications as advanced coatings with tailored optical or electronic properties. Multicomponent polymerization involving aldehydes and amines is a known method for creating functional polymers. rsc.org

Investigation of Halogen Bonding Interactions in Material Design

Halogen bonding is an increasingly important non-covalent interaction used in crystal engineering and the design of supramolecular materials. nih.govacs.orgrsc.org The presence of both bromine and fluorine atoms in this compound makes it an interesting candidate for studying and utilizing these interactions.

The strength and directionality of halogen bonds can be used to control the packing of molecules in the solid state, which in turn influences the material's properties. nih.govacs.org The bromo and fluoro substituents could be used to guide the formation of specific crystal structures or to mediate the interaction between polymer chains, thereby influencing the morphology and performance of the resulting material.

Applications in Fluorescent and Spectroscopic Probe Development

Design and Synthesis of Fluorescent Probes for Biological Imaging

There is no available research data on the use of 2-Amino-4-bromo-6-fluorobenzaldehyde as a precursor or core structure in the design and synthesis of fluorescent probes for biological imaging.

No studies were found that utilize fluorescent probes derived from this compound for the visualization of cellular processes.

There is no documented use of this compound in the creation of probes for tracking specific biomolecules.

Advanced Spectroscopic Characterization Methodologies for 2 Amino 4 Bromo 6 Fluorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular structure of "2-Amino-4-bromo-6-fluorobenzaldehyde" by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of "this compound" is anticipated to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino, bromo, and fluoro substituents.

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the electronegative oxygen atom.

Aromatic Protons (Ar-H): The trisubstituted benzene (B151609) ring will give rise to two signals in the aromatic region (approximately δ 6.0-8.0 ppm). The electron-donating amino group will cause an upfield shift, while the electron-withdrawing bromo and fluoro groups will induce a downfield shift of the adjacent protons.

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.5 - 10.5 | Singlet (s) |

| Ar-H (Position 3) | 6.5 - 7.0 | Doublet (d) |

| Ar-H (Position 5) | 7.0 - 7.5 | Doublet (d) |

| -NH₂ | Variable | Broad Singlet (br s) |

Note: The predicted values are based on the analysis of structurally related substituted benzaldehydes.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal.

Carbonyl Carbon (-CHO): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 185-195 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of δ 100-160 ppm. The chemical shifts are influenced by the substituents. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. The carbons attached to the amino and bromo groups will also have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 185 - 195 |

| C-1 | 110 - 120 |

| C-2 | 145 - 155 |

| C-3 | 115 - 125 |

| C-4 | 120 - 130 |

| C-5 | 110 - 120 |

| C-6 | 155 - 165 (with C-F coupling) |

Note: The predicted values are based on substituent effect calculations on a benzaldehyde (B42025) core.

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. "this compound" will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is sensitive to its electronic environment. The presence of the ortho-amino and para-bromo groups will influence the chemical shift. Aromatic fluorine compounds typically resonate in the range of -100 to -170 ppm.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For "this compound," COSY would show a correlation between the two aromatic protons, confirming their adjacent positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D NMR technique that correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would be crucial for assigning the protonated aromatic carbons by correlating the signals from the ¹H and ¹³C NMR spectra.

These multi-dimensional techniques are invaluable for the complete and accurate structural elucidation of complex molecules like "this compound" and its derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

The FTIR spectrum of "this compound" will display characteristic absorption bands corresponding to the various functional groups in the molecule.

N-H Stretching: The amino group will show two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2720 and 2820 cm⁻¹.

C=O Stretching: A strong absorption band for the carbonyl group of the aldehyde is expected in the range of 1680-1700 cm⁻¹.

C=C Stretching: The aromatic ring will exhibit characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-F and C-Br Stretching: The carbon-fluorine and carbon-bromine stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2720 & 2820 | Weak |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1200 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Raman Spectroscopy

The interpretation of the spectrum involves assigning specific vibrational modes to the observed Raman shifts. Key characteristic bands for this molecule would include:

Carbonyl (C=O) Stretching: The aldehyde group exhibits a strong, characteristic stretching vibration, typically observed in the region of 1680-1715 cm⁻¹. The exact position can be influenced by electronic effects from the substituents on the aromatic ring. researchgate.netuc.pt

Amino (N-H) Vibrations: The primary amine group gives rise to symmetric and asymmetric stretching modes, usually found in the 3300-3500 cm⁻¹ range, and a scissoring (bending) mode around 1600 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring has several characteristic vibrations, including C-C stretching modes (around 1400-1600 cm⁻¹) and the ring breathing mode. The substitution pattern influences the exact frequencies of these vibrations.

Carbon-Halogen Stretching: The C-Br and C-F stretching vibrations are also detectable. The C-F stretch typically appears in the 1000-1400 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, generally between 500 and 600 cm⁻¹.

By comparing experimental spectra with data from similar molecules or theoretical calculations, Raman spectroscopy provides valuable confirmation of the compound's molecular structure. researchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 |

| C-H Stretch (Aldehyde) | -CHO | 2720 - 2820 |

| C=O Stretch | -CHO | 1680 - 1715 |

| N-H Scissoring | -NH₂ | ~1600 |

| C=C Stretch (Aromatic) | Benzene Ring | 1400 - 1600 |

| C-F Stretch | Aromatic-F | 1000 - 1400 |

| C-Br Stretch | Aromatic-Br | 500 - 600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₅BrFNO), HRMS is used to confirm its elemental composition by comparing the experimentally measured mass with the theoretically calculated exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

| Formula | Ion | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₅BrFNO | [M(⁷⁹Br)]⁺ | 216.9560 |

| [M(⁸¹Br)]⁺ | 218.9540 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cz It is particularly useful for analyzing complex mixtures or verifying the identity of a compound within a sample matrix. nih.govnih.gov In the context of this compound, an LC system would first separate the compound from any impurities or starting materials. The eluent from the LC column is then directed into the mass spectrometer, which provides mass data for the separated components. This allows for the confirmation of the molecular weight of the target compound at a specific retention time. Studies on aromatic aldehydes have shown that electrospray ionization (ESI) is a common technique used in LC-MS for such analyses. nih.gov

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄BrFO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3593 (6) |

| b (Å) | 3.8699 (2) |

| c (Å) | 23.4189 (9) |

| β (°) | 106.330 (1) |

| Volume (ų) | 1335.84 (10) |

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of chemical compounds by separating them from potential impurities, such as starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A typical analysis involves injecting a solution of the compound onto a column (commonly a reversed-phase C18 column). A mobile phase (a mixture of solvents like acetonitrile and water) is then pumped through the column, causing the components of the sample to separate based on their differential partitioning between the stationary and mobile phases.

A detector, often a UV-Vis detector set to a wavelength where the compound absorbs strongly, monitors the column eluent. The output is a chromatogram, a plot of detector response versus time. The main compound will appear as a major peak at a specific retention time (tᵣ), while impurities will appear as separate, smaller peaks. The purity is typically calculated based on the relative peak areas, expressed as a percentage of the total area of all peaks in the chromatogram. This method is widely used for quantitative analysis and quality control. nih.govnih.gov

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Data Analysis | Peak area percentage to determine purity |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). waters.comfishersci.com This enhancement is primarily achieved by utilizing columns packed with sub-2 µm particles, which leads to higher separation efficiency. The instrumentation is engineered to withstand the high backpressures generated by these columns, enabling faster flow rates and shorter analysis times, often reducing them by up to 75-90% compared to HPLC methods. waters.com

For the analysis of this compound and its derivatives, UPLC provides a powerful tool for purity assessment, reaction monitoring, and quantitative analysis. The methodology can be adapted based on the specific properties of the analyte, including whether the analysis targets the parent compound or a derivatized form.

Analysis of the Parent Compound

Due to the presence of the aromatic amine group, this compound can be analyzed directly using reversed-phase UPLC. The method would be similar to those developed for other primary aromatic amines. A C18 or Phenyl-Hexyl column would provide suitable retention and selectivity. Detection can be achieved using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a mass spectrometry (MS) detector. fishersci.comlcms.cz

Analysis via Derivatization

A common and highly effective strategy for the analysis of aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). waters.comchromatographyonline.com This reaction targets the carbonyl group of the benzaldehyde, forming a stable DNPH-hydrazone derivative. This derivative possesses a strong chromophore, making it highly suitable for UV detection at approximately 360 nm, which enhances the sensitivity of the method. waters.comwaters.com This approach is particularly useful for quantifying trace amounts of the aldehyde.

The UPLC separation of the DNPH derivative would typically be performed on a reversed-phase column, such as a C18 or a BEH Phenyl column, which can offer enhanced retention for aromatic compounds. waters.comfishersci.com A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile is commonly employed to achieve optimal separation of the derivative from impurities or other components in the sample matrix. waters.comchromatographyonline.com

Detailed Research Findings

While specific UPLC methods for this compound are not extensively documented in publicly available literature, methodologies for analogous compounds provide a strong basis for method development. Research on the UPLC analysis of primary aromatic amines and other halogenated benzaldehydes (after DNPH derivatization) demonstrates the feasibility of achieving rapid and high-resolution separations. waters.comnih.govnih.gov

For instance, UPLC methods for primary aromatic amines often utilize a C18 column with a mobile phase gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid to improve peak shape. lcms.cz Elution of all target compounds is typically achieved within a 10-minute run time. lcms.czwaters.com

Similarly, the analysis of aldehyde-DNPH derivatives by UPLC has been shown to be highly efficient, with analysis times often under 8 minutes. fishersci.com These methods provide excellent resolution and sensitivity, allowing for the detection of aldehydes at parts-per-billion (ppb) levels. fishersci.com The use of sub-2 µm particle columns significantly improves the separation of structurally similar aldehyde derivatives. fishersci.comchromatographyonline.com

Based on these established principles, a hypothetical UPLC method for the analysis of the DNPH derivative of this compound is presented in the following data table.

Interactive Data Table: Proposed UPLC Method Parameters for this compound-DNPH Derivative

| Parameter | Recommended Condition | Rationale/Benefit |

| Chromatography System | ACQUITY UPLC System or equivalent | Designed to handle high backpressures from sub-2 µm columns, ensuring high efficiency and speed. waters.com |

| Column | ACQUITY UPLC BEH Phenyl, 2.1 x 100 mm, 1.7 µm | Phenyl chemistry provides enhanced retention and selectivity for aromatic compounds like the DNPH derivative. waters.com |

| Mobile Phase A | Water | Standard aqueous component for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength for DNPH derivatives. chromatographyonline.com |

| Gradient Elution | Example: 50% B to 95% B over 5 minutes | Allows for efficient separation of the analyte from potential impurities with varying polarities. waters.com |

| Flow Rate | 0.5 mL/min | A typical flow rate for 2.1 mm ID UPLC columns, balancing speed and pressure. waters.com |

| Column Temperature | 35-40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. lcms.cznih.gov |

| Injection Volume | 1-5 µL | Small injection volumes are crucial to prevent column overloading and maintain high efficiency. nih.gov |

| Detector | UV/PDA Detector | |

| Detection Wavelength | 360 nm | The wavelength of maximum absorbance for DNPH-hydrazone derivatives, ensuring high sensitivity. waters.com |

| Run Time | < 10 minutes | UPLC allows for rapid analysis, significantly increasing sample throughput. waters.com |

Computational Chemistry and Theoretical Studies on 2 Amino 4 Bromo 6 Fluorobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties based on the fundamental principles of quantum mechanics. These calculations are broadly categorized into ab initio methods and Density Functional Theory (DFT), each offering a unique balance of accuracy and computational cost.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without the use of empirical data. These methods solve the electronic Schrödinger equation to provide highly accurate descriptions of the electronic structure of molecules.

A common starting point for ab initio calculations is the Hartree-Fock (HF) method. The HF method approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. While computationally efficient for an ab initio method, it neglects electron correlation, which can be crucial for accurate predictions. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to systematically include electron correlation, yielding more accurate results at a higher computational expense.

For a molecule like 2-Amino-4-bromo-6-fluorobenzaldehyde, these methods can be used to calculate fundamental properties such as total energy, ionization potential, and electron affinity, providing a detailed picture of its electronic landscape. researchgate.net

| Ab Initio Method | Principle | Typical Application for this compound |

| Hartree-Fock (HF) | Approximates the many-electron wavefunction as a single Slater determinant. Neglects electron correlation. | Initial geometry optimization, calculation of molecular orbitals, and baseline energy. |

| Møller-Plesset Perturbation Theory (MP2) | Adds electron correlation to the HF theory as a perturbation. | More accurate energy calculations, prediction of intermolecular interactions. |

| Coupled Cluster (CC) | An advanced, highly accurate method that includes electron correlation to a high degree. | Benchmark calculations for energy and molecular properties where high accuracy is required. |

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the molecule's electron density, which is a function of only three spatial coordinates. This approach significantly reduces computational cost while often achieving accuracy comparable to more demanding ab initio methods. nih.gov

The accuracy of DFT calculations depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. Hybrid functionals, such as B3LYP, which combine a portion of the exact exchange from HF theory with other exchange and correlation functionals, are widely used. researchgate.net These calculations are typically paired with a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used in the calculation. nih.gov

For this compound, DFT is extensively used to predict a wide range of molecular properties:

Optimized Molecular Geometry : Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles. nih.gov

Vibrational Frequencies : Calculating the frequencies of molecular vibrations, which correspond to peaks in infrared (IR) and Raman spectra. researchgate.netbohrium.com

Electronic Properties : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. nih.govresearchgate.net

| Calculated Property (DFT/B3LYP) | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Reflects the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. researchgate.net |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies reactive sites for electrophilic and nucleophilic attack. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale. nih.gov

For this compound, MD simulations are particularly useful for conformational analysis. The molecule possesses rotational freedom around several single bonds, such as the bond connecting the aldehyde group to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers (rotational isomers) and the energy barriers between them. nih.gov This analysis is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as biological receptors. nih.gov

The process of a typical MD simulation involves:

System Setup : Defining the molecule (or molecules) in a simulation box, often filled with a solvent like water to mimic physiological conditions.

Energy Minimization : Optimizing the initial geometry to remove any unfavorable atomic clashes.

Equilibration : Gradually heating the system to the desired temperature and adjusting the pressure, allowing the system to reach a stable state.

Production Run : Running the simulation for a set amount of time (from nanoseconds to microseconds) to collect data on the molecule's trajectory. nih.gov

Analysis : Analyzing the trajectory to extract information on conformational changes, intermolecular interactions, and other dynamic properties.

The accuracy of MD simulations is heavily dependent on the force field used, which is a set of parameters that defines the potential energy of the system. Common force fields include AMBER, CHARMM, and OPLS. biorxiv.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating chemical reaction mechanisms. By using quantum chemical methods like DFT, researchers can map the entire energy profile of a reaction involving this compound. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is vital for predicting reaction rates and understanding how substituents (like the amino, bromo, and fluoro groups) influence the molecule's reactivity.

For instance, in the synthesis of derivatives from this compound, computational modeling can be used to:

Compare the feasibility of different reaction pathways.

Analyze the role of catalysts in lowering the activation energy.

Investigate the influence of solvent on the reaction mechanism. bohrium.comresearchgate.net

Predict the stereochemistry or regiochemistry of the product.

In Silico Screening and Virtual Ligand Design for Derived Compounds

This compound can serve as a valuable starting scaffold for the design of new biologically active compounds. In silico (computer-based) techniques, such as virtual screening and molecular docking, are used to efficiently design and evaluate potential drug candidates derived from this scaffold. nih.gov

Virtual Ligand Screening involves computationally screening large libraries of virtual compounds against a specific biological target, such as a protein or enzyme, to identify those that are most likely to bind. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab.

Molecular Docking is a key component of this process. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms estimate the binding affinity (often as a "docking score"), which helps to rank and prioritize compounds. This allows researchers to understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. nih.gov

Furthermore, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of derived compounds. This involves evaluating drug-likeness criteria, such as Lipinski's Rule of Five, to assess the potential for a compound to be an orally active drug in humans. nih.gov

| In Silico Parameter | Guideline (e.g., Lipinski's Rule) | Significance for Drug Design |

| Molecular Weight (MW) | ≤ 500 Daltons | Influences absorption and distribution. nih.gov |

| LogP (Octanol-water partition coefficient) | ≤ 5 | Measures lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | ≤ 5 | Affects solubility and binding. |

| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and binding. |

| Synthetic Accessibility (SA) Score | Lower score is better | Estimates the ease of synthesizing the molecule. nih.gov |

By leveraging these computational tools, scientists can rationally design novel derivatives of this compound with optimized binding affinity, selectivity, and drug-like properties.

Future Research Directions and Translational Potential

Innovations in Asymmetric Synthesis Utilizing 2-Amino-4-bromo-6-fluorobenzaldehyde

Asymmetric synthesis, the controlled creation of chiral molecules, is fundamental to modern pharmacology and materials science. While this compound is itself achiral, its functional groups offer multiple handles for inducing chirality and participating in stereoselective transformations.

Future research is poised to explore its use as a precursor for chiral auxiliaries and ligands. A chiral auxiliary is a molecule temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com The amino group of this compound could be reacted with chiral acids to form amides, or the aldehyde could be converted into a chiral amino alcohol, creating new auxiliaries. The electronic properties conferred by the bromine and fluorine atoms could fine-tune the auxiliary's effectiveness in controlling stereoselectivity in reactions like alkylations or aldol (B89426) additions. wikipedia.org

Furthermore, the compound serves as an ideal starting point for synthesizing chiral ligands for transition-metal catalysis. For instance, condensation of the aldehyde with chiral diamines can produce chiral Schiff base ligands. These ligands can then coordinate with metals to catalyze a wide array of asymmetric reactions. Another promising avenue is the use of N-heterocyclic carbene (NHC) catalysis to activate the amino group, enabling reactions that form chiral heterocyclic products like quinazolinones with high optical purity. nih.gov The development of one-pot enzymatic processes, combining steps like hydroxymethylation and asymmetric reductive amination, could also be applied to derivatives of this aldehyde to produce valuable chiral N-substituted 1,2-amino alcohols. nih.govscispace.com

Table 1: Potential Roles in Asymmetric Synthesis

| Application Area | Synthetic Strategy | Role of this compound | Potential Outcome |

|---|---|---|---|

| Chiral Auxiliaries | Reaction of the amine or aldehyde with a chiral molecule. | Forms the backbone of the auxiliary. | Control over stereocenters in alkylation, aldol, and Diels-Alder reactions. |

| Chiral Ligands | Condensation with chiral amines/diamines (Schiff base formation). | Precursor to bidentate or polydentate ligands. | Catalysts for asymmetric hydrogenation, oxidation, and C-C bond formation. |

| Chiral Building Blocks | Asymmetric reduction of the aldehyde or addition of a chiral nucleophile. | Starting material for multi-step synthesis. | Access to enantiomerically pure pharmaceuticals and natural products. |

| Organocatalysis | Derivatization into a chiral catalyst (e.g., a proline derivative). | Serves as a scaffold for the catalytic moiety. | Enantioselective functionalization of aldehydes and ketones. |

Expanding the Scope of Heterocyclic Synthesis

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The arrangement of reactive groups in this compound makes it an exceptionally valuable precursor for constructing a diverse array of heterocyclic systems, particularly through multicomponent reactions (MCRs). nih.govfrontiersin.org MCRs allow the formation of complex molecules in a single step from three or more reactants, offering efficiency and atom economy. taylorfrancis.com

A primary area for future exploration is the synthesis of quinolines. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde and a compound containing an α-methylene ketone, is a direct route to substituted quinolines. nih.govnih.gov The specific substituents on the this compound ring would yield novel quinoline (B57606) derivatives with potential applications as DNA-gyrase inhibitors or fluorescent agents. mdpi.comnih.gov

Another significant target is the synthesis of benzodiazepines, a class of compounds renowned for their psychoactive properties. researchgate.net Condensation of this compound with amino acids or their derivatives, followed by cyclization, could provide access to novel 1,4-benzodiazepine (B1214927) cores. google.comresearchgate.netnih.gov The bromo and fluoro substituents would offer unique modulation of the pharmacological profile of these new analogues.

Furthermore, the compound is an ideal substrate for MCRs to generate libraries of diverse heterocyclic scaffolds. nih.govbeilstein-journals.org Reactions like the Ugi or Biginelli reaction, which combine an aldehyde, an amine, a carboxylic acid (or urea), and an isocyanide, could be employed. By varying the other components, a vast chemical space of complex, drug-like molecules can be rapidly accessed, accelerating the discovery of new bioactive compounds.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Key Reaction Type | Potential Applications |

|---|---|---|

| Quinolines | Friedländer Annulation | Antibacterials, anticancer agents, fluorescent probes. |

| Benzodiazepines | Condensation/Cyclization | CNS agents, anxiolytics, anticonvulsants. |

| Quinazolinones | NHC-catalyzed annulation | Fluorescent materials, bioactive compounds. |

| Pyrroles | Condensation/Cyclization with amino esters | Pharmaceuticals, conducting polymers. |

| Fused Pyrimidines | Multicomponent reactions | Antiviral, anti-inflammatory, anticancer agents. |

Development of Next-Generation Functional Materials

The unique electronic properties endowed by the combination of electron-donating (amino) and electron-withdrawing/heavy atom (fluoro, bromo) substituents make this compound a compelling building block for advanced functional materials. Research in this area is expected to focus on organic electronics, sensors, and specialized polymers.

A closely related compound, 2-Bromo-6-fluorobenzaldehyde, has already been identified as a key intermediate for materials used in organic electronics, including Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. nbinno.com The introduction of the amino group in this compound provides an additional tool to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of derived materials, which is critical for optimizing charge injection, transport, and emission properties. eurekaselect.com The bromine atom can be readily converted into other functional groups via cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of extended π-conjugated systems essential for high-performance organic semiconductors. nbinno.com

Future work will likely involve the synthesis of polymers and macromolecules derived from this compound. The amino and aldehyde groups can participate in polymerization reactions to form polyimines or polyamides. These polymers could possess unique optoelectronic properties, high thermal stability, or specific sensing capabilities. For example, Schiff base condensation of the aldehyde with various amines can yield materials whose fluorescence or color changes upon binding to specific metal ions, making them suitable for chemical sensor applications. vulcanchem.com

Table 3: Potential Applications in Functional Materials

| Material Type | Key Feature/Reaction | Targeted Property | Potential Application |

|---|---|---|---|

| Organic Semiconductors | Suzuki/Heck cross-coupling via the bromo group. | Tunable HOMO/LUMO levels, high charge mobility. | OLEDs, OFETs, Organic Photovoltaics. |

| Functional Polymers | Polymerization via amino and aldehyde groups (e.g., polyimines). | High thermal stability, tunable conjugation. | Heat-resistant coatings, electronic plastics. |

| Chemosensors | Schiff base formation leading to fluorescent ligands. | Selective binding to metal ions or anions. | Environmental monitoring, medical diagnostics. |

| Electro-optic Materials | Incorporation into push-pull chromophore systems. | High nonlinear optical (NLO) response. | Optical communications, data storage. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The complexity of designing molecules with specific, optimized properties presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. nih.gov Future research on this compound and its derivatives will greatly benefit from the integration of these computational approaches.

One key application will be the de novo design of novel compounds. nih.gov Generative AI models can be trained on large chemical databases to learn the rules of chemical structure and bonding. These models can then be directed to generate new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a biological target or a desired bandgap for an organic semiconductor.

ML models can also be developed for quantitative structure-property relationship (QSPR) predictions. acs.orgnih.gov By training on experimental data, these models can accurately predict the properties (e.g., solubility, toxicity, electronic properties) of virtual derivatives of this compound before they are synthesized. This allows researchers to prioritize the most promising candidates, saving significant time and resources. google.com For example, computational screening could be used to evaluate a virtual library of polymers derived from the compound to identify those with the best potential as magnetocaloric materials. aps.org

Furthermore, ML can revolutionize reaction optimization and discovery. nih.gov Predictive models can forecast the yield and outcome of complex reactions, such as the multicomponent reactions used to generate heterocyclic libraries from this compound. rsc.org This enables the rapid identification of optimal reaction conditions (temperature, solvent, catalyst) without extensive trial-and-error experimentation.

Table 4: AI and Machine Learning Integration

| AI/ML Application | Methodology | Objective for this compound Research |

|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models. | Predict electronic, optical, and biological properties of new derivatives. |

| De Novo Design | Generative Adversarial Networks (GANs), Reinforcement Learning. | Design novel heterocycles or polymers with optimized target properties. |

| Reaction Optimization | Supervised learning models trained on reaction data. | Predict yields and identify optimal conditions for synthesis. |

| Virtual Screening | Docking simulations combined with ML scoring functions. | Screen large virtual libraries of derivatives for potential drug candidates. |

Q & A

Basic: What synthetic routes are recommended for preparing 2-Amino-4-bromo-6-fluorobenzaldehyde with high purity?

A common approach involves multi-step halogenation and functional group transformations. For example, bromination and fluorination of a benzaldehyde precursor under controlled conditions (e.g., using Br₂ or NBS for bromination and DAST for fluorination). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Similar protocols for substituted benzaldehydes are detailed in synthetic proposals .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : Use and NMR to confirm substituent positions and purity. NMR is essential for fluorine environment analysis.

- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve atomic positions and bond lengths. Programs like ORTEP-3 can visualize thermal ellipsoids and molecular geometry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns from bromine/fluorine.

Basic: What safety protocols are essential when handling this compound?

- Exposure Response : Immediate eye flushing with water (15+ minutes), skin decontamination with soap/water, and medical consultation for ingestion. Toxicological data gaps necessitate assuming high reactivity and using PPE (gloves, goggles, fume hoods) .

- Storage : Store in airtight containers at 0–6°C to prevent degradation, similar to brominated aldehydes .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. expected values) be resolved?

- Refinement Strategies : Use SHELXL’s restraints for disordered atoms or twinned crystals. Validate with R-factor convergence and Hirshfeld surface analysis.

- Validation Tools : Cross-check with CIF validation reports (e.g., PLATON) to identify outliers in geometry or thermal parameters .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-bromo-2-fluorobenzaldehyde) to assess deviations .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Substituent Effects : The electron-withdrawing bromo and fluoro groups activate the aldehyde for nucleophilic attack, while the amino group may participate in intramolecular hydrogen bonding, affecting reaction pathways .

Advanced: How to address low yields in amination or condensation reactions involving this compound?

- Optimization Tactics :

- Catalysis : Screen Pd/Cu catalysts for Buchwald-Hartwig amination or Ullmann coupling.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates.

- Protection/Deprotection : Temporarily protect the aldehyde group (e.g., acetal formation) to prevent side reactions during amination .

Advanced: How to design derivatives for biological activity studies (e.g., enzyme inhibition)?

- Scaffold Modification : Introduce pharmacophores via Schiff base formation (aldehyde-amine condensation) or Suzuki-Miyaura cross-coupling (bromine substitution).

- SAR Studies : Compare bioactivity of derivatives with varying halogen positions (e.g., 4-bromo vs. 6-fluoro analogs) to identify key substituent roles .

Advanced: What strategies mitigate challenges in characterizing reactive intermediates (e.g., during Grignard reactions)?

- In Situ Techniques : Use low-temperature NMR (-40°C) or cryo-crystallography to stabilize transient species.

- Trapping Agents : Employ methyl triflate to alkylate intermediates for isolation and MS/IR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.